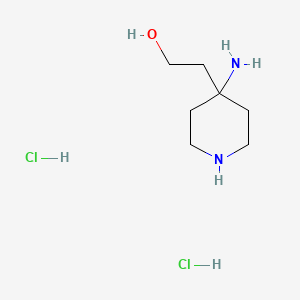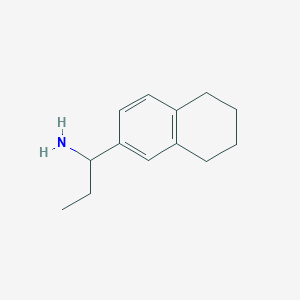
1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Medicinal Chemistry and Biological Activities
Research into naphthalimide compounds, which share a structural relation with 1-(5,6,7,8-Tetrahydro-naphthalen-2-yl)-propylamine, highlights their significant potential in medicinal applications. These compounds exhibit extensive biological activities, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and antidepressant properties. Their planar structure allows for interactions with biological macromolecules like DNA, enzymes, and receptors, offering a broad spectrum of medicinal applications. Naphthalimide derivatives have entered clinical trials as anticancer agents, and their development as potential drugs for various diseases is actively expanding. Additionally, they serve as artificial ion receptors, fluorescent probes, and cell imaging agents, demonstrating their versatility in detecting ions, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Environmental and Analytical Chemistry
The analysis and environmental behavior of naphthalene derivatives, including polychlorinated naphthalenes (PCNs), have been extensively reviewed. These compounds are pollutants of great concern due to their toxicity, persistence, bioaccumulation, and potential for long-range transport. Research underscores the need for continuous monitoring of these compounds in the environment, emphasizing their significance in environmental chemistry and public health. Analytical methods for evaluating PCNs in various samples and their occurrence in human and environmental matrices have been explored, indicating the critical role of analytical chemistry in addressing environmental pollution and exposure risks (Agunbiade et al., 2020).
Biodegradation of Aromatic Compounds
The microbial biodegradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene and its derivatives, is a crucial area of research. This process represents a major mechanism for the ecological recovery of PAH-contaminated sites. Studies have provided insights into the genetic regulation of naphthalene degradation pathways, highlighting the role of microbes in transforming or metabolizing PAH pollutants. Understanding the mechanisms of microbial PAH catabolism can facilitate the development of new methods to enhance the bioremediation of contaminated sites (Peng et al., 2008).
Fluorescence Spectroscopy
Research into the fluorescence spectroscopy of naphthalene molecules, including cold and warm conditions, contributes to our understanding of vibrational assignments and the behavior of such compounds under different temperatures. This research is pertinent to the study of this compound, as it aids in the identification of spectral features and the interpretation of molecular dynamics and interactions. The spectroscopic analysis of naphthalene and its isotopologues provides valuable data for the development of new applications in chemical sensing and molecular imaging (Behlen et al., 1981).
Propriétés
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTSMNFDLNTZOCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC2=C(CCCC2)C=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)but-2-enamide](/img/structure/B2691677.png)
![[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2691678.png)
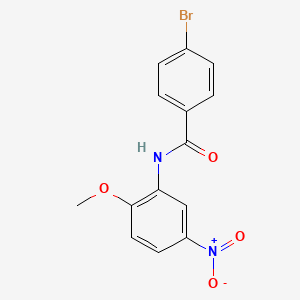
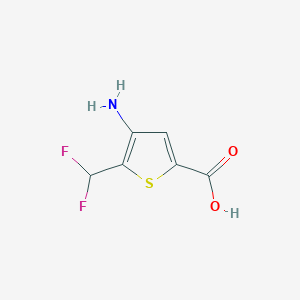
![2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2691683.png)
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2691685.png)
![[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2691687.png)
![Methyl 4-(2-((3-(2-(4-methoxybenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2691688.png)
![N-[4-(3-{[(2,4-difluorophenyl)amino]sulfonyl}-4-methoxyphenyl)-3-methylisoxazol-5-yl]acetamide](/img/structure/B2691689.png)
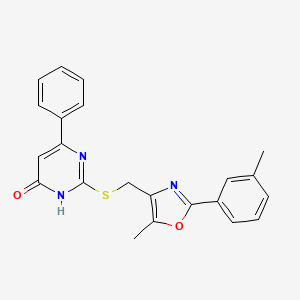
![4-[(2-Chloro-4-fluorophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2691692.png)

